

# Etryptamine (α-Ethyltryptamine): A Historical and Pharmacological Review of a Withdrawn Antidepressant

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide for Researchers and Drug Development Professionals

### **Executive Summary**

Etryptamine, also known as α-ethyltryptamine (AET), is a tryptamine derivative first synthesized in 1947.[1][2] It was briefly marketed in the early 1960s as an antidepressant under the brand name Monase by the Upjohn Company.[3][4] Despite showing initial promise as a "psychic energizer," its clinical use was short-lived.[5][6] The drug was voluntarily withdrawn from the market shortly after its introduction due to a significant and dangerous side effect: agranulocytosis, a severe drop in white blood cells.[1][3] Initially believed to function primarily as a monoamine oxidase inhibitor (MAOI), subsequent research has revealed a more complex pharmacological profile, identifying it as a potent monoamine releasing agent, particularly for serotonin.[3][7] This dual mechanism of action likely contributed to both its antidepressant effects and its potential for abuse, which led to its classification as a Schedule I controlled substance in the United States in 1994.[1][4] This document provides a detailed historical and technical overview of etryptamine, from its development and brief clinical application to its withdrawal and modern pharmacological understanding.

# Historical Context and Clinical Development Discovery and Commercialization



α-Ethyltryptamine was first synthesized in 1947 by Snyder and Katz.[1] In the late 1950s, the Upjohn Company began investigating its therapeutic potential, developing the acetate salt, **etryptamine** acetate, for clinical use.[1][6] Marketed under the trade name Monase, it was introduced around 1961 as a novel, non-hydrazine antidepressant.[1][4] During its brief time on the market, it was administered to over 5,000 patients.[5][6]

### Withdrawal from the Market

Monase was withdrawn from the U.S. market by Upjohn in 1962, approximately a year after its introduction.[1][3] The primary driver for this decision was the emergence of several cases of idiosyncratic agranulocytosis, a rare but potentially fatal condition characterized by a severe reduction in neutrophils, a type of white blood cell, which leaves patients highly susceptible to infection.[3][5] This serious adverse effect rendered the drug's risk-benefit profile unacceptable for the treatment of depression.[4]

### **Clinical Data**

Clinical studies in the 1960s evaluated **etryptamine** for its antidepressant efficacy. The typical therapeutic dosage and observed side effects are summarized below.

| Parameter                      | Description                                                                           |  |
|--------------------------------|---------------------------------------------------------------------------------------|--|
| Brand Name                     | Monase[3][4]                                                                          |  |
| Approved Indication            | Depression[3][4]                                                                      |  |
| Typical Daily Dosage           | 30-40 mg/day[1][5]                                                                    |  |
| Maximum Explored Dosage        | Up to 75 mg/day in depressed patients; 60-300 mg in schizophrenic patients.[1][5]     |  |
| Reported Therapeutic Effects   | Antidepressant and "psychic energizer".[1][6]                                         |  |
| Commonly Reported Side Effects | Palpitations, nervousness, restlessness, insomnia, appetite loss, and sedation.[1][3] |  |
| Serious Adverse Effects        | Agranulocytosis (leading to withdrawal).[3][4][5]                                     |  |

# **Pharmacological Profile**



**Etryptamine**'s mechanism of action is multifaceted, involving both inhibition of monoamine oxidase and the release of monoamine neurotransmitters. This complex profile distinguishes it from many other antidepressants of its era.

### **Mechanism of Action**

- Monoamine Oxidase Inhibition (MAOI): Etryptamine is a reversible inhibitor of monoamine oxidase A (MAO-A).[1][3] It was initially developed based on this activity, which increases the synaptic availability of serotonin, norepinephrine, and dopamine by preventing their breakdown.[7] It demonstrates 50% MAO inhibition at a concentration of 2.6 × 10<sup>-4</sup> M.[1][5]
- Monoamine Releasing Agent: More recent research has established that etryptamine is also a potent serotonin (5-HT), norepinephrine (NE), and dopamine (DA) releasing agent, acting as a substrate for their respective transporters (SERT, NET, DAT).[3][7][8] Its primary action is on the serotonin transporter, making it a potent serotonin releasing agent (SRA).[5][7] This action is similar to that of MDMA and is believed to contribute significantly to its psychoactive effects.[4][7]
- Serotonin Receptor Agonism: **Etryptamine** also acts as a weak partial agonist at the 5-HT<sub>2</sub>A receptor.[3] The (+)-enantiomer is a partial agonist with an EC<sub>50</sub> of 1,250 nM, while the racemic mixture and the (-)-enantiomer are functionally inactive at this receptor.[3][6]

### **Quantitative Pharmacology**

The following table summarizes the in vitro pharmacological data for **etryptamine**, highlighting its potency as a monoamine releasing agent.



| Target                           | Parameter                                  | Value                  |
|----------------------------------|--------------------------------------------|------------------------|
| Serotonin Transporter (SERT)     | EC50 (Release)                             | 23.2 nM[1]             |
| Dopamine Transporter (DAT)       | EC50 (Release)                             | 232 nM[1]              |
| Norepinephrine Transporter (NET) | EC50 (Release)                             | 640 nM[1]              |
| Monoamine Oxidase (MAO)          | IC50 (Inhibition)                          | 260 μM (0.26 mM)[1][3] |
| 5-HT₂A Receptor                  | EC <sub>50</sub> (Agonism, (+)-enantiomer) | 1,250 nM[3][6]         |

# Experimental Protocols In Vitro Neurotransmitter Release Assay

A common method to determine the monoamine releasing capabilities of a compound like **etryptamine** involves using rat brain tissue slices preloaded with radiolabeled neurotransmitters.

Objective: To quantify the potency (EC<sub>50</sub>) and efficacy of **etryptamine** in inducing the release of serotonin, dopamine, and norepinephrine from presynaptic terminals.

#### Methodology:

- Tissue Preparation: Brain regions rich in the desired monoaminergic neurons (e.g., occipital cortex for serotonin) are dissected from rats.[5][6] The tissue is then sliced into thin sections (e.g., 300 μm) using a McIlwain tissue chopper.
- Radiolabeling: The brain slices are incubated in a physiological buffer solution containing a low concentration of a radiolabeled monoamine (e.g., [³H]5-HT for serotonin, [³H]DA for dopamine, or [³H]NE for norepinephrine).[6] This allows the presynaptic terminals to take up and store the radiolabeled neurotransmitter.
- Superfusion: After incubation, the slices are transferred to a superfusion apparatus. They are continuously perfused with fresh buffer to establish a stable baseline of spontaneous radioactive outflow.



- Compound Administration: The slices are then exposed to increasing concentrations of etryptamine added to the perfusion buffer.
- Sample Collection: Fractions of the superfusate are collected at regular intervals (e.g., every 5 minutes) before, during, and after exposure to the drug.
- Quantification: The amount of radioactivity in each collected fraction is measured using a liquid scintillation counter. The total radioactivity remaining in the tissue is also measured at the end of the experiment.
- Data Analysis: The drug-evoked release is calculated as a percentage of the total radioactivity present in the tissue at the time of drug exposure. Concentration-response curves are generated, and EC₅₀ values (the concentration of the drug that produces 50% of the maximal effect) are calculated to determine potency.

# Visualizations Signaling and Logical Pathways

The following diagrams illustrate the mechanism of action of **etryptamine** and the logical progression leading to its withdrawal.





Click to download full resolution via product page

Caption: **Etryptamine**'s dual mechanism at the presynaptic terminal.





Click to download full resolution via product page

Caption: Workflow for an in vitro neurotransmitter release assay.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. α-Ethyltryptamine Wikipedia [en.wikipedia.org]
- 4. alpha-Ethyltryptamine [medbox.iiab.me]
- 5. pubs.acs.org [pubs.acs.org]
- 6. α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-Ethyltryptamine | C12H16N2 | CID 8367 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]







• To cite this document: BenchChem. [Etryptamine (α-Ethyltryptamine): A Historical and Pharmacological Review of a Withdrawn Antidepressant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671773#historical-context-of-etryptamine-as-a-withdrawn-antidepressant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com